Antimycin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFUZWRFRDZJC-SBOOETFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O9 | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058668 | |
| Record name | Antimycin A1 | |
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Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |
| Record name | ANTIMYCIN A | |
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| Record name | Antimycin A | |
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Solubility |
Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |
| Record name | ANTIMYCIN A | |
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Color/Form |
Crystals | |
CAS No. |
1397-94-0, 116095-18-2, 642-15-9 | |
| Record name | ANTIMYCIN A | |
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| Record name | Butanoic acid, 3-methyl-, (2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl ester | |
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| Record name | Antimycin A | |
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| Record name | Antimycin A1b | |
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| Record name | Antimycin A1 | |
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| Record name | 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
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| Record name | 3-[(3-Formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate | |
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| Record name | ANTIMYCIN A1B | |
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Melting Point |
300.2 °F (EPA, 1998), 139-140 °C | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Origin and Biosynthesis of Antimycin a
Microbial Producers and Natural Isolation Strategies
Antimycin A and its related analogs are primarily produced by filamentous bacteria of the genus Streptomyces, which are well-known for their ability to synthesize a vast array of secondary metabolites. researchgate.netwikipedia.orgsigmaaldrich.com These Gram-positive bacteria are found in diverse environments, including terrestrial soils, marine sediments, and as symbionts with other organisms like fungus-growing ants. wikipedia.orgmdpi.commdpi.com Specific strains identified as producers include Streptomyces albus, Streptomyces antibioticus, and Streptomyces turgidiscabies, among others. asm.orgoup.comasm.org The isolation of this compound from these microbial cultures typically involves extraction of the fermented broth and mycelium followed by various chromatographic techniques to purify the compound. asm.orgnih.gov For instance, one method involves extracting the microbial cells and isolating pure this compound through crystallization. asm.orgnih.gov
Genetic Basis of Antimycin Biosynthesis
The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), commonly referred to as the ant cluster. asm.orgmicrobiologyresearch.org
The ant biosynthetic gene cluster is approximately 25 kilobases in size and, in strains like Streptomyces albus S4, comprises 15 genes organized into four distinct operons: antBA, antCDE, antGF, and antHIJKLMNO. asm.orgmicrobiologyresearch.orgbiorxiv.org Researchers have identified numerous putative ant BGCs across various Actinobacteria, classifying them into different forms (S-form, L-form, and I-form) based on the presence or absence of specific genes like antP and antQ. microbiologyresearch.orgacs.org The S-form (short-form) contains 15 genes, while the L-form (long-form) has 17, including the additional antP and antQ genes. acs.org This genetic diversity suggests an evolutionary divergence in the biosynthetic pathway. microbiologyresearch.org
This compound is a hybrid molecule, meaning its biosynthesis involves a combination of two major enzymatic assembly lines: a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). mdpi.comresearchgate.netrsc.org This hybrid system is responsible for constructing the core structure of this compound, a nine-membered dilactone ring. mdpi.comacs.org The AntC and AntD proteins constitute the core NRPS/PKS machinery. whiterose.ac.uk The process is initiated with a unique starter unit, 3-formamidosalicylate (3-FAS). researchgate.netnih.gov The NRPS modules are responsible for incorporating amino acid building blocks, while the PKS modules add short-chain carboxylic acid units. nih.gov The number and arrangement of these modules can vary in the biosynthesis of different antimycin-type depsipeptides, leading to variations in the size of the macrolactone ring. nih.gov
The biosynthesis of this compound begins with the formation of the starter unit, 3-formamidosalicylate. This unusual precursor is synthesized from L-tryptophan through a pathway involving several enzymes encoded by the ant cluster, specifically the antFGHIJKLNO genes. asm.orgmicrobiologyresearch.org Key intermediates in this conversion include anthranilate. acs.orgescholarship.org The molecular backbone is then assembled from four distinct monomers: an aminobenzoate (the 3-FAS starter unit), a natural amino acid (L-threonine), an α-keto acid (pyruvate), and an acylmalonyl moiety. nih.govescholarship.org The AntCD proteins form the hybrid NRPS/PKS assembly line that catalyzes this assembly. nih.gov Other enzymes, such as AntE (a crotonyl-CoA reductase homolog) and AntM (a discrete ketoreductase homolog), are also involved in the process. whiterose.ac.uknih.gov The diversity of the antimycin family arises in part from the incorporation of different alkyl and acyl side chains, a process facilitated by enzymes like the acyltransferase AntB. asm.orgnih.gov
Transcriptional and Post-Transcriptional Regulation of Antimycin Biosynthesis
The expression of the ant gene cluster is tightly regulated. A key regulator identified within the cluster is an orphan extracytoplasmic function (ECF) RNA polymerase sigma factor named σAntA. nih.govpeerj.compeerj.com This sigma factor is unusual for secondary metabolite clusters and represents a new subfamily found only in antimycin-producing strains. nih.govpeerj.com σAntA directly controls the transcription of the antGF and antHIJKLMNO operons, which are responsible for producing the 3-aminosalicylate precursor essential for antimycin biosynthesis. nih.govpeerj.comnih.gov Deletion of the antA gene leads to a dramatic reduction in antimycin production. whiterose.ac.uknih.gov
Interestingly, the regulation of the ant cluster is not entirely self-contained. The expression of the antBA and antCDE operons is activated by FscRI, a regulator from the candicidin (B1668254) biosynthetic gene cluster, demonstrating cross-regulation between different secondary metabolite pathways in Streptomyces albus S4. asm.orgresearchgate.net Furthermore, the abundance of σAntA itself appears to be controlled at the post-transcriptional level by the ClpXP protease, which suggests a mechanism for inactivating the sigma factor in the absence of a cognate anti-sigma factor. biorxiv.orgresearchgate.net
Bioengineering and Synthetic Biology Approaches for this compound Analog Production
The intricate biosynthetic machinery of this compound presents exciting opportunities for bioengineering and synthetic biology to create novel analogs with potentially improved therapeutic properties. whiterose.ac.uk By manipulating the genes within the ant cluster, researchers can alter the structure of the final product.
One approach involves the heterologous expression of the ant gene cluster in a more genetically tractable host, such as Escherichia coli or other Streptomyces species. microbiologyresearch.orgescholarship.orgnih.gov This allows for more straightforward genetic manipulation. For example, by reconstituting the biosynthesis of antimycins in E. coli, scientists have created a platform for generating diverse analogs through combinatorial biosynthesis. escholarship.orgnih.gov
Specific engineering strategies include:
PKS Engineering: Modifying the PKS modules can lead to the incorporation of different extender units, resulting in analogs with altered alkyl chains. nih.gov
NRPS Engineering: Reprogramming the NRPS modules can introduce different amino acids into the core structure, leading to changes in the macrolactone ring size. Successful examples include the ring contraction of a tetra-lactone to a tri-lactone and the ring expansion of a tri-lactone to a tetra-lactone. nih.gov
Precursor-Directed Biosynthesis: Feeding the microbial culture with synthetic precursors can lead to their incorporation into the final molecule. For instance, the incorporation of fluorine into the 3-formamidosalicylic acid moiety has been achieved. acs.org
Chorismatase Engineering: The discovery of a chorismatase that produces 3-hydroxybenzoate (3-HBA) as an alternative starter unit has opened the door to producing novel neoantimycin (B15521) analogs, called unantimycins, with potentially lower toxicity. cam.ac.uknih.gov
These bioengineering efforts have successfully generated a range of novel antimycin analogs, paving the way for the development of new compounds with enhanced biological activities and improved pharmacological profiles. nih.govescholarship.org
Bioengineering and Synthetic Biology Approaches for this compound Analog Production
Heterologous Expression Systems for this compound Synthesis
The production of this compound has traditionally been limited to its native producers, primarily various species of Streptomyces bacteria, which can be slow-growing and genetically challenging to manipulate. escholarship.orgacs.orgnih.gov To overcome these limitations and facilitate the study and engineering of its biosynthetic pathway, researchers have successfully transferred the antimycin biosynthetic gene cluster (BGC) into more tractable heterologous hosts. escholarship.orgacs.orgnih.gov The most notable hosts used for this purpose are Streptomyces coelicolor and Escherichia coli. escholarship.orgresearchgate.netrsc.org
Successful heterologous expression of the antimycin gene cluster was achieved in S. coelicolor. rsc.org In one study, a 44 kb DNA fragment containing the entire ant gene cluster from Streptomyces sp. NRRL 2288 was identified and expressed in S. coelicolor. acs.org However, production of antimycins was only detected when a specific regulatory gene, fscRI, was also co-expressed. researchgate.netresearchgate.net This regulator was found to activate key biosynthetic genes within the cluster, leading to the synthesis of novel depsipeptides. researchgate.net Another successful endeavor involved expressing the ant cluster from Streptomyces albus S4 in S. coelicolor M1146, which also required the co-expression of the regulator FscRI to achieve antimycin production. researchgate.net
Perhaps more significantly, the entire biosynthetic pathway for antimycins has been reconstituted in Escherichia coli, a robust and easily manipulated host. escholarship.orgacs.orgnih.gov This achievement provides a powerful platform for both increasing the yield of antimycin compounds and for generating novel analogues through combinatorial biosynthesis. escholarship.orgacs.orgnih.gov The heterologous expression in E. coli also allowed for the systematic confirmation of the functions of specific modification enzymes, such as AntHIJKL (a multicomponent oxygenase) and AntO (a formyltransferase), which are crucial for the formation of the 3-formamidosalicylate (3-FAS) moiety, a key structural component of all antimycins. escholarship.orgacs.orgnih.gov Researchers identified the minimum set of enzymes (AntCDEFGM) required to generate the core antimycin dilactone scaffold. escholarship.org These studies have demonstrated that heterologous systems are not only viable for producing antimycins but are essential tools for dissecting and engineering their complex biosynthesis. rsc.orgresearchgate.net
| Host Organism | Origin of Gene Cluster | Key Genes/Elements Expressed | Outcome | Reference |
|---|---|---|---|---|
| Streptomyces coelicolor M1146 | Streptomyces albus S4 | ant gene cluster + fscRI (regulator) | Production of antimycins achieved upon co-expression of the regulator. | researchgate.netresearchgate.net |
| Streptomyces coelicolor | Streptomyces sp. NRRL 2288 | 44 kb fosmid containing the ant₁ cluster | Successful production of antimycins. | acs.org |
| Escherichia coli | Streptomyces sp. | Combinations of ant genes (e.g., AntCDEFGM, AntHIJKL, AntO) | Reconstitution of the 3-formamidosalicylate pharmacophore and the dilactone scaffold. Paves the way for combinatorial biosynthesis. | escholarship.orgacs.orgnih.gov |
| Streptomyces albus J1074 | Streptomyces orinoci | natA-G (neoantimycin cluster genes) | Heterologous production of all six neoantimycins. | acs.org |
Rational Design and Combinatorial Biosynthesis Strategies for Novel this compound Analogues
The establishment of heterologous expression systems and a deeper understanding of the antimycin biosynthetic pathway have opened the door to creating novel derivatives through genetic engineering. escholarship.orgacs.org Strategies generally fall into two categories: rational design, which involves making targeted modifications to enzymes based on their known function and structure, and combinatorial biosynthesis, which involves mixing and matching biosynthetic components from different pathways or feeding unnatural precursors. nih.govscispace.com
Rational design has been successfully applied to modify the polyketide extender units that form the carbon skeleton of this compound. nih.gov A key enzyme, the crotonyl-CoA carboxylase/reductase (CCR) known as AntE, was targeted for protein engineering. nih.gov Guided by its crystal structure, researchers performed site-directed mutagenesis. The mutation V350G expanded the enzyme's substrate scope, enabling it to accept a new precursor and produce indolylmethylmalonyl-CoA. nih.gov Another mutation, A182L, selectively favored the carboxylation reaction over the usual reduction. nih.gov An engineered Streptomyces strain carrying the AntE(V350G) mutant was then used to achieve the combinatorial biosynthesis of novel antimycins containing heterocyclic and substituted arene groups. nih.gov
Combinatorial biosynthesis has proven to be a powerful strategy for generating large numbers of new antimycin analogues. By combining precursor-directed biosynthesis with the engineered AntE(V350G) strain, researchers were able to generate 380 antimycin derivatives, 356 of which were new compounds. scispace.com Another approach involves creating chimeric biosynthetic pathways. For instance, researchers constructed a chimeric antimycin/neoantimycin pathway in Streptomyces albus. acs.org They replaced the antC gene in the native antimycin cluster with natB from the neoantimycin cluster and introduced other neoantimycin genes (natCDEFG). acs.org This engineered strain successfully produced neoantimycins, demonstrating that the modules from different but related pathways can work together. acs.org This success in creating hybrid assembly lines suggests that it is possible to generate a wide variety of new antimycin structures, including different ring sizes, by combining modules from the biosynthetic pathways of antimycin (9-membered ring), JBIR-06 (12-membered ring), neoantimycin (15-membered ring), and respirantin (B1256721) (18-membered ring). acs.orgescholarship.org These engineering efforts are crucial for exploring the structure-activity relationship of antimycins and developing analogues with potentially improved properties. acs.orgnih.gov
| Strategy | Target/Method | Host/System | Result | Reference |
|---|---|---|---|---|
| Rational Design / Protein Engineering | Site-directed mutagenesis of AntE (CCR enzyme), specifically V350G and A182L mutations. | Engineered Streptomyces strain | Expanded substrate scope of AntE, enabling incorporation of novel polyketide extender units (e.g., indolylmethylmalonyl-CoA). | nih.gov |
| Combinatorial Biosynthesis | Combining precursor-directed biosynthesis with the engineered AntE(V350G) mutant strain. | Engineered Streptomyces strain | Generation of 380 antimycin derivatives, including 356 new compounds. | scispace.com |
| Combinatorial Biosynthesis / Chimeric Pathway | Replacing antC with natB and introducing natCDEFG from the neoantimycin cluster into the antimycin BGC. | Streptomyces albus J1074 | Successful production of neoantimycins, demonstrating interoperability of modules from different pathways. | acs.org |
| Combinatorial Biosynthesis | Heterologous expression of the ant cluster and fluorine incorporation. | Not specified | Facilitated investigation of the structure-activity relationship of the 3-formamidosalicylic acid moiety. | acs.orgnih.gov |
Mechanisms of Action: Cellular and Molecular Insights into Antimycin a
Mitochondrial Electron Transport Chain Inhibition by Antimycin A
This compound's primary mode of action is the disruption of the mitochondrial electron transport chain, a critical process for cellular energy production. spandidos-publications.comcellsignal.com
This compound exhibits high specificity by targeting the Cytochrome bc1 complex, also known as Complex III, a key enzyme in the electron transport chain. frontiersin.orgnih.govletstalkacademy.com This complex is responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. letstalkacademy.comwikipedia.org this compound's inhibitory action is so specific that it is often used as a classic tool in mitochondrial research to block Complex III activity. cellsignal.comucl.ac.uk The binding of this compound to Complex III effectively halts the flow of electrons, preventing the continuation of the respiratory chain beyond this point. letstalkacademy.com
Detailed structural analyses have identified the specific binding location of this compound within Complex III. It binds to the quinone reduction site, commonly referred to as the Qi site, which is located on the cytochrome b subunit. letstalkacademy.comescholarship.orgnih.gov This binding site is distinct from the quinone oxidation (Qo) site, where other inhibitors like myxothiazol (B1677603) and stigmatellin (B1206613) act. wikipedia.orgpatsnap.com The binding of this compound at the Qi site is characterized by both hydrophobic interactions and hydrogen bonding with specific amino acid residues, such as aspartate-228 and lysine-227 in bovine Complex III. escholarship.orgoup.comresearchgate.net This interaction physically obstructs the binding of ubiquinone, preventing its reduction and thereby blocking electron transfer. wikipedia.org
The binding of this compound to the Qi site directly disrupts the protonmotive Q-cycle, a vital mechanism for pumping protons across the inner mitochondrial membrane. wikipedia.orgescholarship.orgnih.gov The Q-cycle involves the oxidation of ubiquinol at the Qo site and the reduction of ubiquinone at the Qi site. wikipedia.org By inhibiting the reaction at the Qi site, this compound prevents the re-oxidation of cytochrome b hemes. nih.gov This blockage leads to an accumulation of reduced components upstream of the inhibition site and prevents the transfer of electrons to cytochrome c, the subsequent carrier in the chain. frontiersin.orgletstalkacademy.com This interruption halts the entire electron flow from Complex III to Complex IV (Cytochrome c oxidase). patsnap.com
The inhibition of the electron transport chain by this compound has profound effects on cellular energy metabolism. The primary consequence is a drastic reduction in cellular respiration and, subsequently, the synthesis of adenosine (B11128) triphosphate (ATP). wikipedia.orgtutorchase.commdpi.com The electron flow through the respiratory chain is coupled to the pumping of protons, which establishes a proton gradient across the inner mitochondrial membrane. wikipedia.orgpatsnap.com This gradient, or proton-motive force, is the energy source that drives ATP synthase to produce ATP. wikipedia.orgletstalkacademy.com By halting electron transport, this compound collapses this proton gradient, leading to a severe depletion of cellular ATP levels. letstalkacademy.commdpi.comtandfonline.com
Table 1: Effects of this compound on Cellular Respiration and Energy Production
| Parameter | Effect of this compound | Reference |
| Oxygen Consumption Rate (OCR) | Drastic and rapid reduction | nih.gov |
| Cellular ATP Concentration | Concentration-dependent decrease | mdpi.comwalshmedicalmedia.com |
| Proton Gradient | Collapse | wikipedia.orgspandidos-publications.comspandidos-publications.com |
This compound-Induced Programmed Cell Death Pathways
The severe mitochondrial dysfunction caused by this compound frequently leads to the activation of programmed cell death pathways. scbt.com The primary mechanism is the induction of apoptosis, or programmed cell death. cellsignal.comspandidos-publications.comnih.gov The disruption of the mitochondrial electron transport chain leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. wikipedia.orgpatsnap.commdpi.com This oxidative stress, combined with the loss of mitochondrial membrane potential and ATP depletion, triggers the mitochondrial or intrinsic pathway of apoptosis. spandidos-publications.comnih.gov Key events include the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which then activates caspase cascades, leading to the execution of the apoptotic program. mdpi.comnih.gov
While apoptosis is the main cell death pathway induced by this compound, under certain conditions, it may also contribute to other forms of programmed cell death. For instance, the suppression of apoptosis can sometimes lead to a switch towards necroptosis, a form of regulated necrosis. mdpi.comnih.gov However, studies have shown that in some contexts, this compound did not induce necroptosis, suggesting its primary role is in triggering apoptosis. nih.gov The induction of cell death is often accompanied by the depletion of cellular antioxidants like glutathione (B108866) (GSH), further exacerbating the oxidative stress. cellsignal.comspandidos-publications.com
Table 2: Cellular Events in this compound-Induced Programmed Cell Death
| Cellular Event | Observation | Reference |
| Reactive Oxygen Species (ROS) | Increased production | wikipedia.orgmdpi.comspandidos-publications.com |
| Mitochondrial Membrane Potential (ΔΨm) | Loss/Dissipation | nih.govspandidos-publications.comnih.gov |
| Cytochrome c Release | Suppression observed in some protective contexts | mdpi.comnih.gov |
| Apoptosis | Induced in various cell types | cellsignal.comspandidos-publications.comresearchgate.net |
| Necrosis/Necroptosis | Can be induced under specific conditions | spandidos-publications.comresearchgate.net |
| Glutathione (GSH) Levels | Depletion | cellsignal.comspandidos-publications.com |
Oxidative Stress Induction by this compound
This compound is widely utilized in research as a tool to induce oxidative stress, stemming directly from its inhibitory effect on the mitochondrial respiratory chain. nih.gov
The primary mechanism of this compound-induced oxidative stress is the generation of reactive oxygen species (ROS), particularly the superoxide anion (O₂•⁻). researchgate.netspandidos-publications.com this compound binds to the Qi site of complex III (cytochrome c reductase) in the mitochondrial electron transport chain. cellsignal.comahajournals.org This action blocks the transfer of electrons from cytochrome b to cytochrome c₁, thereby inhibiting the oxidation of ubiquinol and disrupting the enzyme's Q-cycle. cellsignal.jpahajournals.org
The overproduction of ROS by this compound overwhelms the cell's natural antioxidant defenses, leading to a state of oxidative stress and disrupting cellular redox homeostasis. spandidos-publications.comoup.com A major consequence of this is the significant depletion of intracellular glutathione (GSH). researchgate.netspandidos-publications.comnih.gov GSH is a vital tripeptide antioxidant that plays a crucial role in neutralizing ROS and maintaining the cellular redox environment. The depletion of the GSH pool is a key factor in this compound-induced cell death, and in some cellular contexts, the extent of GSH depletion is more closely correlated with apoptosis than the measured increase in ROS levels. spandidos-publications.comiiarjournals.orgiiarjournals.org
This compound can also impact other components of the antioxidant system. For example, it has been shown to downregulate the thioredoxin (TXN) system, which works in concert with the glutathione system to control cellular redox state. spandidos-publications.com The cellular response to the redox imbalance can involve transcriptional changes; for instance, cells may upregulate genes like CHAC1, which is involved in the degradation of GSH, as part of a complex stress response. rsc.org In some cases, antioxidants like N-acetylcysteine (NAC), a precursor to GSH, can attenuate the cell death and MMP loss caused by this compound, highlighting the critical role of redox imbalance in its mechanism of toxicity. spandidos-publications.comnih.gov
Downstream Cellular Signaling Mediated by this compound-Induced Oxidative Stress
This compound, a potent inhibitor of the mitochondrial electron transport chain (mETC) complex III, disrupts cellular homeostasis by inducing significant oxidative stress, primarily through the generation of reactive oxygen species (ROS). This surge in ROS triggers a cascade of downstream signaling pathways that influence a wide range of cellular processes, from cell survival and proliferation to inflammatory responses. The activation of these pathways is a crucial aspect of the cellular response to mitochondrial dysfunction elicited by this compound.
Several key signaling pathways are known to be modulated by this compound-induced oxidative stress. These include:
Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and c-Jun N-terminal kinases (JNK) pathways are well-established stress-responsive cascades. mdpi.comnih.gov ROS generated by this compound can lead to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the MKK3/6 and MKK4/7, leading to the phosphorylation and activation of p38 MAPK and JNK, respectively. nih.gov This activation can contribute to inflammatory responses and, in some contexts, apoptosis. mdpi.com
Nuclear Factor-κB (NF-κB) Signaling: Oxidative stress is a known activator of the NF-κB pathway. mdpi.com ROS can lead to the degradation of the inhibitor of κB (IκB) proteins, allowing the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of pro-inflammatory and other target genes. mdpi.com
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Studies have shown that this compound can inactivate the PI3K/Akt pathway, contributing to cellular damage. spandidos-publications.com Conversely, interventions that preserve PI3K/Akt signaling have been shown to protect against this compound-induced cytotoxicity. spandidos-publications.com In other contexts, such as in certain lung cancer cells, this compound has been observed to increase the phosphorylation of Akt. spandidos-publications.com
AMP-activated protein kinase (AMPK) Pathway: As an energy sensor, AMPK is activated under conditions of cellular stress, including mitochondrial dysfunction. This compound treatment has been shown to increase the phosphorylation and activation of AMPK. spandidos-publications.com This activation can have multifaceted effects, including the regulation of autophagy and cell migration. spandidos-publications.com
The intricate interplay of these signaling pathways ultimately determines the cellular fate in response to this compound-induced oxidative stress. The specific outcomes can vary depending on the cell type, the duration and concentration of this compound exposure, and the cellular context.
| Pathway | Key Proteins | Cellular Outcome | References |
| MAPK | p38, JNK, ASK1 | Inflammation, Apoptosis | mdpi.comnih.gov |
| NF-κB | IκB, NF-κB | Inflammation | mdpi.com |
| PI3K/Akt | PI3K, Akt | Cell Survival, Growth, Metabolism | spandidos-publications.comspandidos-publications.com |
| AMPK | AMPK | Autophagy, Cell Migration | spandidos-publications.com |
Structure Activity Relationship Sar Studies of Antimycin a and Its Analogues
Elucidation of Pharmacophoric Elements Critical for Mitochondrial Inhibition
The inhibitory action of Antimycin A on the mitochondrial respiratory chain, specifically at the quinone reduction site (Qi site) of the cytochrome bc1 complex (Complex III), is highly dependent on specific structural motifs. nih.govsioc-journal.cnescholarship.org Early SAR studies identified the 3-formamidosalicylamide moiety as the primary pharmacophore responsible for the majority of the binding specificity. nih.govescholarship.org
Key findings from these studies highlight the importance of several features:
The Phenolic Hydroxyl Group: The phenolic -OH group is critical for inhibitory activity. nih.gov Its acidity is a significant factor, with increased electron-wasting properties of substituents on the salicylic (B10762653) acid ring generally leading to enhanced inhibitory potency. nih.gov This suggests that the deprotonated form of the hydroxyl group is important for binding.
The 3-Formamido Group: This group is essential for the potent and specific binding of this compound to its target. nih.gov While it has poor electron-withdrawing properties, its presence and correct conformation are crucial for a tight fit within the binding domain of cytochrome b. nih.gov Analogues lacking this group, while still showing some activity, exhibit different effects on the reduction of cytochromes b and c1, indicating an altered binding mode. nih.gov
Intramolecular Hydrogen Bonding: Solution-state studies and the small-molecule crystal structure suggested an intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen of the salicylamide (B354443) linkage. nih.gov However, a high-resolution crystal structure of this compound bound to the bovine mitochondrial bc1 complex revealed that this bond is replaced by one involving the amide nitrogen, leading to a rotation of the amide group relative to the aromatic ring. nih.gov
Binding Interactions: In the bound state, the phenolic -OH and the formylamino nitrogen form hydrogen bonds with the conserved Asp228 residue of cytochrome b. nih.govnih.gov The formylamino oxygen also forms a hydrogen bond with Lys227 via a water molecule. nih.govnih.gov
These findings collectively underscore that the 3-formamidosalicylamide moiety, with its specific hydrogen bonding capabilities and conformational flexibility, is the critical pharmacophore for the potent inhibition of mitochondrial respiration by this compound.
Structural Determinants of this compound's Apoptotic Activity
This compound is a known inducer of apoptosis, a process intricately linked to its mitochondrial inhibitory function. spandidos-publications.comnih.gov The structural features governing this pro-apoptotic activity have been a focus of investigation, revealing a dual mechanism of action.
Firstly, the inhibition of the electron transport chain by this compound leads to the overproduction of reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential (ΔΨm). spandidos-publications.comresearchgate.net This disruption of mitochondrial homeostasis is a key trigger for the intrinsic apoptotic pathway. mdpi.com This process involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, and the activation of caspases. spandidos-publications.comnih.gov
Secondly, and perhaps more directly, this compound has been shown to interact with anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL. nih.govcellsignal.comncats.io These proteins are often overexpressed in cancer cells, conferring resistance to apoptosis. nih.gov Computational docking studies predicted that this compound binds to the hydrophobic groove of Bcl-xL, the same site that binds pro-apoptotic BH3-only proteins. nih.gov This has been experimentally confirmed, demonstrating that this compound can competitively inhibit the binding of pro-apoptotic proteins like Bak BH3 peptides to Bcl-2. nih.gov
Interestingly, some analogues of this compound, such as the 2-methoxy derivative of Antimycin A3, are inactive as respiratory inhibitors but retain their toxicity towards cells overexpressing Bcl-xL. nih.gov This suggests that the apoptotic activity of this compound is not solely dependent on its inhibition of mitochondrial respiration but also involves a direct pro-apoptotic effect through the inhibition of Bcl-2 family proteins. nih.gov This dual mechanism makes this compound and its analogues intriguing candidates for cancer therapy.
Influence of Side Chain Modifications on the Biological Activity Profile of this compound
The core structure of this compound features a nine-membered dilactone ring with alkyl and acyloxy side chains at the C-7 and C-8 positions, respectively. acs.orgescholarship.org Modifications to these side chains have been shown to significantly influence the biological activity profile of this compound.
Studies on various naturally occurring and synthetic analogues have revealed the following trends:
Alkyl Side Chain at C-7: The length of the alkyl side chain at the C-7 position has been shown to be inversely correlated with antifungal activity. nih.gov Shorter alkyl chains tend to result in reduced activity.
Acyloxy Side Chain at C-8: Hydroxylation at the C-8 position has been found to significantly increase the antifungal activity of antimycins. nih.gov Conversely, the length of the acyl side chain at this position is negatively correlated with antifungal potency. nih.gov There is a high tolerance for modifications at the C-8 position for anti-cancer activity. rsc.org
Dilactone Ring Modifications: The nine-membered dilactone core itself has been found to be less critical for anticancer activity compared to the 3-formamidosalicyl moiety. scirp.org In fact, replacing the nine-membered dilactone core with an 18-membered polylactone core, as seen in the natural product respirantin (B1256721), can lead to stronger cytotoxicity. scirp.org Synthetic analogues with an 18-membered tetralactone core have also shown improved inhibitory activity against the anti-apoptotic protein Bcl-2. scirp.org
Structure-Activity-Distribution Relationship (SADR) in Live Cellular Systems
To understand the complex interplay between this compound analogues and cellular machinery, Structure-Activity-Distribution Relationship (SADR) studies have been employed. nih.govrsc.org These studies utilize advanced imaging techniques, such as Stimulated Raman Scattering (SRS) Microscopy with bio-orthogonal alkyne tags, to visualize the uptake and distribution of these compounds in living cells. nih.govrsc.org
A key finding from SADR studies is that the intracellular enrichment and distribution of this compound and its analogues are driven by a combination of factors, including their potency, specific protein targets, and lipophilicity. nih.govrsc.orgresearchgate.net
Interestingly, while this compound is a well-known inhibitor of the mitochondrial cytochrome bc1 complex, SADR studies have shown that its primary localization in live cancer cells is the endoplasmic reticulum (ER). rsc.orgnih.gov This colocalizes with one of its other known targets, the anti-apoptotic protein Bcl-2, which is predominantly found in the ER. rsc.org This suggests that the cellular context and the presence of multiple potential binding partners can significantly influence the subcellular distribution of a drug.
Furthermore, SADR studies have revealed differences in the intracellular localization of various this compound-type depsipeptides. For instance, the 15-membered neoantimycin (B15521) shows a different distribution pattern compared to the 9-membered this compound, highlighting how structural modifications can alter not just the activity but also the cellular trafficking of these compounds. nih.gov
Application of Computational Chemistry and Molecular Docking in this compound SAR Studies
Computational chemistry and molecular docking have become indispensable tools in the study of this compound's structure-activity relationships. scirp.orguneb.br These methods provide valuable insights into the binding modes of this compound and its analogues with their protein targets, helping to rationalize experimental observations and guide the design of new compounds.
Molecular docking simulations have been successfully used to:
Predict Binding Poses: Docking studies have accurately predicted the binding of this compound to the Qi site of the cytochrome bc1 complex and the BH3-binding groove of Bcl-xL. nih.govscirp.org These models have been instrumental in identifying key interactions, such as the hydrogen bonds between this compound and residues like Asp228 in cytochrome b. nih.gov
Explain Binding Affinities: By calculating binding energies, docking simulations can help to explain the differences in inhibitory potency observed between various this compound analogues. scirp.org For example, docking studies have shown that analogues with an 18-membered tetralactone core can have a lower binding energy and thus a higher affinity for Bcl-2 compared to the natural nine-membered dilactone structure. scirp.org
Guide Analogue Design: The insights gained from molecular docking have been used to design novel this compound analogues with improved properties. scirp.org By understanding the spatial and electronic requirements of the binding pocket, researchers can propose modifications to the this compound scaffold that are likely to enhance its activity or selectivity. scirp.org
Investigate Conformational Changes: Quantum mechanics calculations combined with molecular docking have been used to study the conformational changes that this compound undergoes upon binding to its target. nih.gov These studies have revealed a significant energy barrier for the conformational change required for binding, which may explain why this compound is a slow, tight-binding inhibitor. nih.gov
Mechanisms of Resistance to Antimycin a
Microbial Resistance Mechanisms to Antimycin A
Microorganisms have evolved a diverse arsenal of defense mechanisms to overcome the cytotoxic effects of this compound. These strategies range from preventing the compound from reaching its target to developing alternative metabolic pathways that bypass the this compound-sensitive step in the electron transport chain.
One of the primary defense strategies employed by microbes is to limit the intracellular concentration of this compound. This is achieved through two principal mechanisms: altering the permeability of the cell envelope and actively pumping the compound out of the cell.
The cell walls of bacteria, particularly the outer membrane of Gram-negative bacteria, serve as a natural barrier to the entry of many antimicrobial compounds. bristol.ac.uk This complex structure can restrict the passage of hydrophobic molecules like this compound. nih.gov Microbes can further enhance this barrier by modifying the composition of their cell wall, making it even less permeable to the antibiotic. lehigh.edueurekalert.org
In addition to passive barriers, many bacteria possess efflux pumps, which are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the cell. nih.govreactgroup.org These pumps are a major contributor to multidrug resistance. nih.gov Overexpression of these efflux pumps can significantly reduce the intracellular concentration of this compound, thereby diminishing its inhibitory effect on the electron transport chain. microbialcell.com The combination of a low-permeability outer membrane and the action of efflux pumps creates a formidable defense against this compound. asm.org
Table 1: Examples of Microbial Resistance Mechanisms Involving Permeability and Efflux
| Resistance Mechanism | Description |
| Reduced Outer Membrane Permeability | Alterations in the lipopolysaccharide (LPS) or porin channels of Gram-negative bacteria can decrease the influx of this compound. |
| Efflux Pump Overexpression | Increased production of multidrug resistance (MDR) efflux pumps actively removes this compound from the cytoplasm before it can reach its target. |
| Biofilm Formation | The extracellular matrix of biofilms can act as a physical barrier, preventing Antimyin A from reaching the embedded microbial cells. |
| Cell Wall Thickening | In some Gram-positive bacteria, an increase in the thickness of the peptidoglycan layer can impede the diffusion of this compound. |
Some microorganisms have developed a remarkable strategy to circumvent the inhibitory effects of this compound by utilizing alternative respiratory pathways. These alternative pathways bypass the this compound-sensitive cytochrome bc1 complex (Complex III) of the standard electron transport chain.
One well-characterized example is the alternative oxidase (AOX) pathway. AOX is a mitochondrial inner membrane protein that transfers electrons directly from ubiquinol (B23937) to oxygen, thereby bypassing Complexes III and IV. This process is insensitive to inhibitors of the main respiratory chain, including this compound. The presence and activity of AOX have been identified in various fungi, protists, and some bacteria, conferring a significant survival advantage in the presence of this compound.
Another strategy involves the expression of alternative NADH dehydrogenases or other oxidoreductases that can feed electrons into the electron transport chain at different points, again bypassing the this compound-sensitive site. These alternative respiratory components ensure that the cell can maintain a proton motive force and continue ATP synthesis, even when the primary respiratory pathway is blocked.
Table 2: Key Alternative Electron Transport Components in this compound Resistance
| Enzyme/Pathway | Organism(s) | Mechanism of Resistance |
| Alternative Oxidase (AOX) | Fungi, Protists, some Bacteria | Bypasses Complex III and IV by transferring electrons directly from ubiquinol to oxygen. |
| Alternative NADH Dehydrogenases | Bacteria, Yeast | Provide an alternative entry point for electrons into the respiratory chain, bypassing Complex I and indirectly mitigating the effects of a blocked Complex III. |
| Nitrate Reductase | Bacteria | Under anaerobic or microaerophilic conditions, some bacteria can use nitrate as a terminal electron acceptor in a process that is not inhibited by this compound. |
A direct and highly effective mechanism of resistance to this compound involves genetic mutations in the gene encoding its target protein, cytochrome b. Cytochrome b is a core subunit of the cytochrome bc1 complex (Complex III), and it contains the Qi binding site where this compound exerts its inhibitory effect.
Specific point mutations in the cytochrome b gene (cytb) can alter the amino acid sequence of the protein, leading to a change in the three-dimensional structure of the this compound binding pocket. These structural modifications can significantly reduce the binding affinity of this compound for its target, rendering the inhibitor ineffective.
Numerous studies have identified specific mutations in the cytb gene that confer high levels of resistance to this compound in various organisms, including yeast, fungi, and bacteria. These mutations are often clustered in regions of the protein that are critical for the formation of the Qi binding site. The identification of these mutations provides valuable insights into the molecular interactions between this compound and its target.
Table 3: Documented Mutations in Cytochrome b Conferring this compound Resistance
| Organism | Mutation (Amino Acid Substitution) | Location in Cytochrome b |
| Saccharomyces cerevisiae | G37S, F129L, N256Y | Qi binding pocket |
| Candida albicans | G37A, I148T | Qi binding pocket |
| Paracoccus denitrificans | I147F | Near the Qi binding site |
Cellular Resistance to this compound in Eukaryotic Models
Eukaryotic cells have also developed sophisticated mechanisms to counteract the cytotoxic effects of this compound. These strategies often involve the modulation of programmed cell death pathways and adaptive metabolic shifts that allow cells to survive and proliferate despite the inhibition of mitochondrial respiration.
This compound is a potent inducer of apoptosis, or programmed cell death, in eukaryotic cells. Its inhibition of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS) and the release of pro-apoptotic factors from the mitochondria.
A key mechanism of resistance to this compound-induced apoptosis is the overexpression of anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Proteins such as Bcl-2 and Bcl-xL function to inhibit the mitochondrial apoptotic pathway by preventing the release of cytochrome c and other pro-apoptotic molecules.
Cancer cells, in particular, often exhibit elevated levels of these anti-apoptotic proteins, which contributes to their resistance to a wide range of chemotherapeutic agents, including those that target mitochondrial function. By overexpressing Bcl-2 or Bcl-xL, cells can effectively block the downstream signaling events that lead to apoptosis, thereby surviving the metabolic stress imposed by this compound.
Table 4: Key Anti-Apoptotic Proteins in this compound Resistance
| Protein Family | Examples | Mechanism of Action |
| Bcl-2 Family | Bcl-2, Bcl-xL | Inhibit the release of cytochrome c from mitochondria, blocking the activation of caspases and apoptosis. |
| Inhibitor of Apoptosis Proteins (IAPs) | XIAP, cIAP1, cIAP2 | Directly bind to and inhibit caspases, the key executioner enzymes of apoptosis. |
In response to the inhibition of oxidative phosphorylation by this compound, eukaryotic cells can undergo a profound metabolic reprogramming to maintain energy production and support cell survival. This adaptive response is a hallmark of many cancer cells and is often referred to as the "Warburg effect."
When mitochondrial respiration is compromised, cells can shift their energy metabolism towards an increased reliance on glycolysis. In this process, glucose is converted to lactate, even in the presence of oxygen, to generate ATP. While less efficient than oxidative phosphorylation, enhanced glycolysis can provide a sufficient energy supply for cell proliferation and survival.
This metabolic shift is often accompanied by changes in the expression and activity of key metabolic enzymes, such as hexokinase, phosphofructokinase, and lactate dehydrogenase. Additionally, cells may alter their utilization of other nutrients, such as glutamine, to support anabolic processes and maintain redox balance. This metabolic flexibility allows cells to adapt to and overcome the energy crisis induced by this compound.
Table 5: Metabolic Adaptations Conferring this compound Resistance
| Metabolic Pathway | Key Changes | Consequence |
| Glycolysis | Upregulation of glucose transporters and glycolytic enzymes. | Increased ATP production through substrate-level phosphorylation. |
| Lactate Fermentation | Increased conversion of pyruvate to lactate. | Regeneration of NAD+ to sustain high glycolytic flux. |
| Glutaminolysis | Increased uptake and metabolism of glutamine. | Provides intermediates for the TCA cycle and biosynthesis. |
| Pentose Phosphate Pathway | Increased flux through the pathway. | Production of NADPH for antioxidant defense and nucleotide synthesis. |
Academic Research Applications and Methodologies Utilizing Antimycin a
Antimycin A as a Probe for Mitochondrial Bioenergetics and Redox States
This compound is instrumental in studying mitochondrial bioenergetics by inhibiting Complex III of the electron transport chain. cellsignal.com This blockade of electron flow from cytochrome b to cytochrome c1 disrupts the Q-cycle, halting cellular respiration and the generation of a protonmotive force. cellsignal.comimrpress.com This action allows researchers to probe the intricacies of mitochondrial function and its impact on cellular energy production.
The inhibition of Complex III by this compound also leads to an increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818), from the Q₀ site. imrpress.comfrontiersin.org This makes it a valuable tool for investigating the mitochondrial redox state and its role in oxidative stress. imrpress.com Studies have shown a direct relationship between the reduction level of the mitochondrial coenzyme Q (mtQ) pool and the rate of mitochondrial ROS formation. imrpress.com this compound, by increasing the reduction level of the mtQ pool, allows for the controlled induction and study of oxidative stress in various cell types. imrpress.comacs.org
Researchers utilize this compound in conjunction with other mitochondrial inhibitors and uncouplers to dissect the contributions of different respiratory chain complexes to both ATP synthesis and ROS production. For example, in studies on isolated brain mitochondria, this compound was used alongside oligomycin (B223565) and FCCP to understand the influence of membrane potential on hydrogen peroxide production. frontiersin.org Furthermore, in breast cancer cell lines, this compound helped demonstrate that the anticancer compound FRI-1 increases Complex I and III-dependent oxygen consumption, suggesting a redox cycling event. mdpi.com
Interactive Table: Effects of this compound on Mitochondrial Parameters
| Parameter | Effect of this compound | Research Context | References |
|---|---|---|---|
| Mitochondrial Respiration | Inhibition | Characterization of respiratory chain | cellsignal.com |
| Protonmotive Force | Disruption | Study of mitochondrial energy coupling | imrpress.com |
| Reactive Oxygen Species (ROS) | Increased production | Investigation of oxidative stress | imrpress.comfrontiersin.orgacs.org |
| Mitochondrial Membrane Potential | Decrease/Loss | Assessment of mitochondrial health | rupress.orgnih.govresearchgate.net |
| Coenzyme Q (mtQ) Pool | Increased reduction | Analysis of redox state | imrpress.com |
Investigating Cellular Death Pathways in Disease Models Using this compound
This compound's ability to induce mitochondrial dysfunction and oxidative stress makes it a powerful tool for studying programmed cell death, or apoptosis, in various disease models.
In cancer research, this compound is used to explore the metabolic vulnerabilities of cancer cells, particularly cancer stem cells (CSCs). mdpi.com CSCs are often resistant to conventional therapies, and targeting their unique metabolic dependencies is a promising strategy.
Glioma Stem Cells: In the context of glioblastoma, a highly aggressive brain cancer, this compound has been used in combination with rotenone (B1679576) to completely inhibit mitochondrial respiration in tumor organoids derived from patient glioblastoma stem cells. portlandpress.com This allows for the study of non-mitochondrial oxygen consumption and the metabolic adaptations of these resilient cells. portlandpress.com
Lung Cancer Studies: Research on lung cancer has shown that this compound can suppress the self-renewal ability of lung cancer stem cells. researchgate.net It has been demonstrated to inhibit the formation of tumor spheroids in A549 lung cancer cells in a dose-dependent manner. researchgate.net Furthermore, this compound has been shown to overcome resistance to the targeted therapy gefitinib (B1684475) in lung cancer cells. researchgate.net When combined with gefitinib, this compound synergistically suppressed the proliferation of gefitinib-resistant lung cancer cells. researchgate.net Studies have also indicated that this compound can induce mesenchymal-like features and promote cell migration and invasion in lung cancer cell lines by activating the AKT and AMPK signaling pathways. spandidos-publications.com
Interactive Table: Research Findings of this compound in Cancer Biology
| Cancer Type | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|
| Glioblastoma | Patient-derived glioblastoma stem cell organoids | Used with rotenone to inhibit mitochondrial respiration for metabolic studies. | portlandpress.com |
| Lung Cancer | A549 tumor spheroids | Dose-dependently suppressed self-renewal ability. | researchgate.net |
| Lung Cancer | Gefitinib-resistant PC-9 cells | Synergistically suppressed proliferation when combined with gefitinib. | researchgate.net |
| Lung Cancer | A549, H23, H1793 cells | Induced mesenchymal-like features and cell migration via AKT and AMPK pathways. | spandidos-publications.com |
| Breast Cancer | Breast CSCs | Identified as a Complex III inhibitor targeting cancer stem cells. | mdpi.com |
| Colorectal Cancer | CD133+ CCSCs | Combined treatment with 5-FU promoted cell death. | oaepublish.com |
In cardiovascular research, this compound is employed to model mitochondrial dysfunction, a key contributor to various heart diseases. frontiersin.orgnih.gov By inducing oxidative stress and disrupting energy production in cardiac cells, researchers can investigate the cellular mechanisms underlying cardiac pathologies.
One study found that this compound, along with rotenone, could paradoxically protect H9c2 cardiac cells from apoptosis induced by curcumin (B1669340) and sorbitol. nih.govnih.govmdpi.com This protective effect involved the abolition of PARP proteolysis, enhancement of cell viability, and preservation of mitochondrial network integrity. nih.govnih.gov Conversely, other research has demonstrated that blocking the electron transport chain with this compound in cardiomyocytes leads to a decrease in mitochondrial inner membrane potential and a significant increase in both total and mitochondrial ROS. researchgate.net This highlights the complex and context-dependent effects of mitochondrial inhibition in cardiac cells. Furthermore, this compound has been used to study ischemia/reperfusion injury, where it was found to enhance superoxide generation in complex III. frontiersin.org
This compound is a valuable tool in neurobiology for studying the role of mitochondrial dysfunction in neuronal processes and neurodegenerative diseases. rupress.orgnih.gov
It has been used to induce mitochondrial damage in neurons to study mitophagy, the selective removal of damaged mitochondria. rupress.org In cultured neurons, this compound treatment led to the depolarization of neuronal mitochondria and the recruitment of Parkin, a key protein in mitophagy, to the damaged organelles. rupress.org
Research on neuronal activation has shown that this compound can activate a subset of nociceptive vagal sensory neurons. nih.gov This activation is mediated by both ROS-dependent activation of the TRPA1 channel and ROS-independent activation of the TRPV1 channel. nih.gov These findings provide insights into how mitochondrial dysfunction can contribute to pain signaling.
In the context of neurodegeneration, studies have explored the effects of this compound on neuronal energy metabolism. elifesciences.org Long-term treatment of neurons with this compound and rotenone led to increased phosphorylation of ribosomal S6 and S6K, indicating an upregulation of protein synthesis despite decreased ATP levels. elifesciences.org This suggests a complex cellular response to chronic mitochondrial inhibition.
This compound as a Tool in Developmental Biology Research
This compound has been utilized in developmental biology to investigate the role of mitochondrial function in cellular differentiation and pluripotency.
Studies on mouse embryonic stem cells (mESCs) have shown that inhibiting mitochondrial complex III with this compound can prevent their differentiation into neurons and maintain their pluripotent state. plos.org Treatment with this compound led to the maintenance of high levels of the pluripotency marker Oct4, even under differentiation-inducing conditions. plos.org The compound also induced a moderate but significant increase in superoxide anion production in mESCs. plos.org These findings suggest that mitochondrial activity plays a crucial role in the switch from pluripotency to differentiation.
Studying Drug Resistance Mechanisms in Experimental Systems with this compound
This compound is employed in studies investigating the mechanisms of drug resistance, particularly multidrug resistance (MDR) in cancer cells.
In a study using a drug-resistant human lung carcinoma cell line, DLKP-A10, treatment with this compound under glucose-deficient conditions significantly increased the accumulation of the chemotherapeutic drug adriamycin. dcu.ie This suggests that this compound can reverse drug efflux, a common mechanism of MDR. The study proposed that the multidrug resistance-associated protein (MRP) might be involved in the drug resistance of these cells. dcu.ie
Furthermore, this compound has been shown to overcome resistance to the EGFR inhibitor gefitinib in lung cancer cells, partly by targeting the cancer stem cell population. researchgate.net This highlights its potential in combination therapies to combat drug resistance. Research has also identified that resistance to this compound itself can arise from mutations in the mitochondrial apocytochrome b gene, as observed in a mutant Leishmania tarentolae strain. ed.ac.uk
Development of Novel Chemical Probes and Inhibitors Based on this compound Scaffolds
The potent biological activity of this compound, particularly its highly specific inhibition of the mitochondrial complex III, has made its structural framework an attractive scaffold for the development of novel chemical probes and inhibitors. Researchers have systematically modified different parts of the this compound molecule to probe structure-activity relationships (SAR) and to create new compounds with tailored properties for various academic and therapeutic applications. These efforts have primarily focused on two key areas: modification of the nine-membered dilactone ring and alterations to the 3-formamidosalicylic acid moiety.
Further modifications to the diaryl ether scaffold, such as the introduction of azole-fused salicylamides, have yielded potent inhibitors of the mitochondrial respiratory chain. researchgate.net For instance, certain benzotriazole (B28993) and indole (B1671886) derivatives with a trifluoromethyl group have demonstrated activity comparable to that of this compound. ulisboa.pt The structure-activity relationship studies on these diaryl ether analogues have revealed that the introduction of electron-withdrawing groups on the phenyl ring generally enhances antifungal activity. mdpi.com
Another avenue of investigation has been the synthesis of open-chain analogues of Antimycin A3. By replacing the nine-membered dilactone core with a hydroxylated open-chain moiety, researchers have developed novel compounds with enhanced anticancer activity against colorectal cancer HCT-116 cells. innovareacademics.in These studies have also highlighted the stereochemical importance of these modifications for their biological effect. innovareacademics.in
In addition to modifying the dilactone ring, significant research has been conducted on the 3-formamidosalicylic acid headgroup, which is crucial for the inhibitory action of this compound. ulisboa.ptnih.gov Structure-activity studies have demonstrated the critical role of the phenolic hydroxyl group and the 3-formamido group for potent inhibition. nih.gov The acidity of the phenolic hydroxyl group has been identified as a key factor, with increased acidity correlating with higher inhibitory activity in analogues lacking the 3-formamido group. nih.gov The conformation of the 3-formamido group is also vital for a close fit into the binding domain, and any modification that restricts its rotational freedom, such as N-methylation, leads to a decrease in activity. nih.gov
The development of novel inhibitors has also been inspired by other natural products with similar structures to this compound, such as UK-2A. researchgate.neti-repository.netkemdikbud.go.idresearchgate.net Synthetic analogues of UK-2A, where the 3-hydroxy-4-methoxy-picolinic acid moiety is replaced with other o-hydroxy-substituted arylcarboxylic acids, have shown strong antifungal activity. researchgate.net
While the this compound scaffold has been extensively used to develop new inhibitors, its application in creating chemical probes is more indirect. This compound is frequently used as a tool to induce mitochondrial dysfunction and the production of reactive oxygen species (ROS) in cells. This controlled induction of ROS is then used to validate and characterize new fluorescent probes designed to detect specific ROS like superoxide and hydrogen peroxide. nih.govnih.govrsc.orgresearchgate.netgoogle.com For example, probes such as MitoSOX™ Red and MitoPY1 have been evaluated in human spermatozoa using this compound as a positive control for mitochondrial superoxide production. nih.gov This demonstrates the utility of this compound as a critical chemical tool in the development and validation of novel molecular probes for studying mitochondrial biology and oxidative stress.
Table of this compound Analogue Activity
| Compound/Analogue Type | Modification | Target/Assay | Activity (IC50/EC50) | Reference(s) |
| Open-chain Analogue 1 | Replacement of dilactone ring with a hydroxylated open-chain moiety (bottom facial stereocenter) | Colorectal HCT-116 cells | 35.0 µM | innovareacademics.in |
| Open-chain Analogue 2 | Replacement of dilactone ring with a hydroxylated open-chain moiety (top facial stereocenter) | Colorectal HCT-116 cells | 47.0 µM | innovareacademics.in |
| Antimycin A3 | - | Colorectal HCT-116 cells | 77.2 µM | innovareacademics.in |
| UK-2A Analogue (Compound 5) | Replacement of 3-hydroxy-4-methoxy-picolinic moiety with 3-formamido salicylic (B10762653) moiety | IL-4 release from RBL-2H3 cells | 41.32 nM | i-repository.net |
| UK-2A | - | IL-4 release from RBL-2H3 cells | 1377 nM | i-repository.net |
| UK-2A Analogue (Compound 16) | Replacement of picolinic acid moiety | Zymoseptoria tritici cytochrome c reductase inhibition | 1.55 nM | researchgate.net |
| UK-2A | - | Zymoseptoria tritici cytochrome c reductase inhibition | 3.8 nM | researchgate.net |
Future Directions and Emerging Research Avenues for Antimycin a
Advanced Spectroscopic and Imaging Techniques for Real-Time Antimycin A Studies in Live Cells
The study of this compound's effects within living cells is being revolutionized by cutting-edge imaging and spectroscopic methods that offer unprecedented spatial and temporal resolution without interfering with cellular processes.
Label-Free Live-Cell Imaging: Techniques like Nanolive imaging allow for the real-time, non-invasive observation of mitochondrial dynamics in response to this compound. nanolive.comyoutube.com This technology, which uses a cell's refractive index to generate 3D images, enables researchers to witness mitochondrial network perturbations and interactions with other organelles as they happen, avoiding the artifacts that can be introduced by fluorescent labels. nanolive.com
Stimulated Raman Scattering (SRS) Microscopy: SRS is a powerful bioorthogonal imaging technique used to visualize the distribution of small molecules in live cells. biorxiv.orgnih.gov By tagging this compound with a small, vibrationally unique reporter like an alkyne, researchers can track its uptake, distribution, and localization with high chemical specificity. biorxiv.orgnih.gov Studies using this method have revealed that alkyne-tagged this compound analogues can be visualized at low micromolar concentrations and appear to localize primarily in the endoplasmic reticulum, not just the mitochondria, suggesting broader cellular interactions than previously understood. biorxiv.org This technique also allows for the quantification of intracellular compound concentration, showing a significant enrichment within cells. biorxiv.orgnih.gov
Hyperpolarized MR Spectroscopy: Hyperpolarized 13C magnetic resonance (MR) spectroscopy is an emerging technique for metabolic phenotyping. It has been successfully applied to freshly isolated renal tubular cells to study energy metabolism. nih.gov In these studies, this compound was used to inhibit mitochondrial respiration, and the technique allowed for the real-time quantification of metabolic flux through both anaerobic and aerobic pathways by tracking the conversion of hyperpolarized 13C-pyruvate into lactate, bicarbonate, and alanine. nih.gov
Fluorescence-Based Sensors: While label-free methods are advancing, fluorescence-based sensors remain valuable. The fluorescent probe JC-1, for instance, is used in microplate fluorometers and flow cytometry to detect the mitochondrial membrane depolarization caused by this compound, providing a method to differentiate between live and dead cells and quantify the early stages of apoptosis. plus.ac.at
These advanced methods are providing a dynamic view of how this compound interacts with cellular machinery, moving beyond static measurements to capture the real-time consequences of its inhibitory action. nanolive.combiorxiv.orgacs.org
Precision Engineering of this compound Analogues for Targeted Therapeutic Interventions
A significant frontier in this compound research is the rational design and synthesis of analogues with tailored biological activities for therapeutic purposes, particularly in oncology. The goal is to separate the desired therapeutic effects, such as apoptosis induction, from the often-undesirable inhibition of cellular respiration.
Researchers have found that certain synthetic derivatives of this compound can retain their ability to induce apoptosis in cancer cells, even those that overproduce anti-apoptotic proteins like Bcl-2 and Bcl-xL, without inhibiting the respiratory chain. researchgate.net For example, 2-methoxyantimycin A3 was shown to promote apoptosis in cells overproducing these proteins while lacking the mitochondrial inhibitory effect of its parent compound. researchgate.net This suggests that the pro-apoptotic and respiratory-inhibitory functions of this compound can be uncoupled.
Strategies for creating these precision-engineered analogues include:
Chemical Synthesis: Novel analogues are being synthesized with specific structural modifications. For instance, a polyhydroxylated 18-membered analogue of Antimycin A3 demonstrated greater anticancer activity against HeLa, MDA-MB-231, and PC-3 cells compared to the natural compound. researchgate.net
Biosynthetic Engineering: Researchers are reprogramming the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines that produce antimycins in Streptomyces bacteria. nih.gov By mutating key enzyme domains, such as the acyltransferase (AT) domain, scientists have expanded the substrate specificity of the biosynthetic machinery, enabling the creation of dozens of new antimycin derivatives with diversified alkyl chains. nih.gov This approach mimics natural gene evolution to generate novel structures with potentially enhanced or more specific activities. nih.gov
Targeted Delivery Systems: To enhance specificity, this compound is being encapsulated in nano-formulations. Liposomes decorated with mitochondria-penetrating peptides (MPP) have been developed to specifically deliver this compound to the mitochondria of lung cancer cells, aiming to maximize its effect on the target organelle while minimizing systemic exposure. researchgate.net
These engineering efforts are paving the way for this compound-based therapeutics that are more potent, selective, and effective against diseases like cancer. researchgate.netamegroups.org
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
To fully comprehend the cellular impact of this compound, research is moving beyond single-pathway analysis to a more holistic, systems-level perspective. The integration of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the global cellular response to mitochondrial inhibition by this compound. oup.commdpi.comstandardbio.com
Transcriptomics: Studies analyzing the global gene expression in organisms like the malaria parasite Plasmodium falciparum after treatment with this compound have revealed complex response patterns. nih.gov For example, in P. falciparum, this compound treatment led to the downregulation of transcripts for proteins involved in electron transport and respiration, consistent with a retrograde signaling response to mitochondrial dysfunction. nih.gov Simultaneously, genes encoding mitochondrial chaperones were upregulated, indicating a stress response aimed at protecting mitochondrial proteins. nih.gov
Proteomics and Metabolomics: The combination of proteomics and metabolomics is becoming more common for extracting new biological knowledge. oup.com Machine learning algorithms are being used to integrate these large datasets and discover novel connections between proteins and metabolites. oup.com While specific multi-omic studies focusing solely on this compound are emerging, the framework for using mitochondrial inhibitors like this compound and Rotenone (B1679576) to probe cellular metabolic networks is well-established. acs.orgoup.com These approaches can uncover how inhibiting one part of the metabolic engine causes system-wide adaptations and reverberations.
Aging Research: Multi-omics approaches are considered the gold standard for discovering biomarkers and novel targets for aging and anti-aging interventions. mdpi.com By integrating genomics, proteomics, and metabolomics, researchers can gain a multidimensional view of the aging process, in which mitochondrial function plays a central role. The use of mitochondrial inhibitors like this compound in these multi-omics pipelines can help elucidate the specific role of respiratory chain function in age-related cellular changes. mdpi.com
These integrated approaches are crucial for building predictive models of drug action and understanding the intricate network of pathways that are affected when a critical cellular hub like the mitochondrial complex III is inhibited. standardbio.commdpi.com
Understanding Context-Dependent Biological Responses to this compound
The biological effects of this compound are not uniform but are highly dependent on the specific biological context, including cell type, organism, and environmental conditions. Future research aims to map and understand this context-dependency to better predict its effects and harness its potential.
Cell-Type Specificity: this compound elicits different responses in different cell types. For example, while it can induce apoptosis in many cancer cells like human lung adenocarcinoma A549 cells, it was found to inhibit differentiation and reduce proliferation in embryonic stem cells without inducing widespread cell death. researchgate.net In cancer cells, this compound can induce cell cycle arrest and trigger apoptosis through the modulation of cyclins and other control proteins. researchgate.net Furthermore, it has been shown to accelerate the degradation of the oncoprotein c-Myc in a process dependent on reactive oxygen species (ROS). nih.gov
Organismal Differences: The compound's toxicity is highly species-dependent, a property exploited in its use as a selective piscicide. wikipedia.org It is particularly toxic to scaled fish while being less so to catfish, which allows for its use in aquaculture to eliminate competing species. wikipedia.orgresearchgate.net This specificity is thought to arise from subtle, species-specific differences in the structure of the ubiquinol-binding site in complex III. wikipedia.org
Environmental Factors in Plants: In plants, the effects of this compound are influenced by environmental stressors like heat. It is known to inhibit not only mitochondrial respiration but also cyclic electron flow in chloroplasts. serbiosoc.org.rscabidigitallibrary.org Studies in wheat seedlings have shown that this compound's influence on oxidative stress and antioxidant enzyme activities varies between different organs (roots vs. shoots) and is modulated by exposure to high temperatures. serbiosoc.org.rs This indicates a complex interplay between the compound's direct molecular action and the plant's broader physiological state. cabidigitallibrary.org
Interaction with Other Compounds: The cellular response to this compound can be altered by the presence of other drugs or inhibitors. In Plasmodium falciparum, parasites resistant to other complex III inhibitors also show high resistance to this compound, confirming its specific target. nih.gov In plant studies, the presence of certain herbicides that also bind to the photosynthetic machinery can make photosystem II hypersensitive to this compound, causing severe photodamage. oup.combiorxiv.org
Elucidating these context-dependent responses is critical for the development of targeted therapies and for accurately interpreting experimental results obtained using this compound as a chemical probe.
Exploration of this compound's Role in Inter-Organismal Interactions and Ecological Niches
This compound is a naturally occurring secondary metabolite produced by Streptomyces bacteria, and a growing area of research is dedicated to understanding its ecological significance beyond its laboratory and commercial applications. tandfonline.comnih.gov This involves studying its role in mediating interactions between different organisms and shaping microbial communities.
Chemical Defense and Competition: In their natural soil environment, Streptomyces bacteria likely produce antimycins to gain a competitive advantage. researchgate.net The compound's broad bioactivity against fungi, insects, and nematodes suggests it serves as a chemical weapon to inhibit or kill neighboring organisms, securing resources and niche space for the producing bacterium. researchgate.net
Symbiotic Relationships: A fascinating example of this compound's ecological role is found in the symbiosis between fungus-growing attine ants, their cultivated fungus, and symbiotic Streptomyces bacteria. The ants use the antimycins produced by the bacteria to selectively inhibit the growth of pathogenic fungi that threaten their fungal gardens, while the cultivar fungus remains resistant. wikipedia.org This is a sophisticated form of natural agriculture where a microbially-produced antibiotic is used as a targeted fungicide.
Piscicide in Aquatic Ecosystems: The primary commercial application of this compound is as a piscicide, often sold under the brand name Fintrol. nih.govresearchgate.net It is used in aquaculture and fisheries management to control or eradicate invasive or undesirable fish populations. tandfonline.comwikipedia.orgresearchgate.net Its high toxicity to fish is due to the inhibition of cellular respiration as it passes across the gill membranes. researchgate.net Because its toxicity varies between species, it can be used at lower concentrations for the selective removal of more sensitive fish, such as in catfish farming to clear out competing scaled fish. wikipedia.orgregulations.gov
Future research in this area will likely involve deeper exploration of microbial interactions through metabolomics and genome mining to discover new antimycin-like compounds and to better understand how these molecules mediate the complex chemical dialogues that structure ecological communities.
Q & A
Q. How does Antimycin A inhibit mitochondrial electron transport, and what experimental approaches validate its specificity?
this compound binds to the Qi site of cytochrome bc₁ complex (Complex III), blocking ubiquinol oxidation and disrupting the electron transport chain (ETC). To validate specificity, researchers use SUIT (Substrate-Uncoupler-Inhibitor Titration) protocols , which test mitochondrial membrane integrity via cytochrome c release assays. For example, SUITbrowser identifies protocols incorporating cytochrome c tests to confirm ETC inhibition .
- Key Data :
| Assay Type | Target Site | Validation Method | Reference |
|---|---|---|---|
| SUIT Protocol | Qi site (Complex III) | Cytochrome c release | |
| Oxygen consumption | ETC disruption | High-resolution respirometry |
Q. What are the optimal solubility and preparation protocols for this compound in experimental settings?
this compound is soluble in organic solvents like DMSO (2 mg/mL) and ethanol (50 mg/mL) but insoluble in water. Stock solutions should be prepared in anhydrous solvents to avoid hydrolysis. For cellular assays, dilute stock in culture media to final concentrations ≤10 µM to minimize solvent toxicity .
Q. How should researchers design experiments to address variability in this compound toxicity across cell lines?
Variability arises from differences in mitochondrial density, metabolic activity, and antioxidant capacity. Methodological solutions include:
- Pre-screening cell lines for baseline respiration rates.
- Using dual-inhibitor controls (e.g., rotenone + this compound) to isolate Complex III effects.
- Normalizing data to mitochondrial DNA content or citrate synthase activity .
Advanced Research Questions
Q. What structural modifications enhance this compound's specificity for cancer targets?
Modifications to the fatty acid ester chain (e.g., alkyl group length) or aromatic segments improve binding to anti-apoptotic proteins (e.g., Bcl-2 family). Molecular docking studies (AutoDock software) reveal that analogs with shorter alkyl chains (e.g., Antimycin A3) exhibit higher binding affinity to Bcl-xl (ΔG = -9.2 kcal/mol) compared to wild-type (-8.5 kcal/mol) .
- SAR Table :
| Analog | Alkyl Chain Length | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|---|
| A1 | C8 | Bcl-xl | -8.5 |
| A3 | C6 | Bcl-xl | -9.2 |
| A4 | C10 | Mcl-1 | -7.8 |
Q. How is this compound biosynthesis regulated in Streptomyces species?
Production depends on the orphan ECF sigma factor σAntA, which activates the ant gene cluster during substrate mycelium growth. Deletion of antA abolishes this compound synthesis, confirmed via bioassays against Candida albicans .
Q. What methodological strategies resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies stem from assay conditions (e.g., oxygen levels, cell confluency). Best practices include:
- Standardizing culture conditions (e.g., hypoxia vs. normoxia).
- Using real-time metabolic flux analysis to dynamically assess ETC inhibition.
- Reporting raw data with error margins (e.g., HEK293 cell survival ± SD, n=6) .
Q. How can molecular docking optimize this compound analogs for apoptotic protein inhibition?
Docking workflows involve:
- Geometry optimization of ligands (Marvin Sketch).
- Energy minimization (AutoDock) to refine binding poses.
- Validation via Lipinski’s Rule of Five to ensure drug-likeness. For example, Antimycin A3 analogs show >80% compliance with pharmacokinetic parameters .
Methodological Considerations
Q. What are common pitfalls in mitochondrial assays using this compound, and how are they mitigated?
Q. How should researchers document this compound experiments for reproducibility?
Follow journal guidelines (e.g., AntiCancer Research):
- Describe inhibitor concentrations, solvent details, and incubation times.
- Separate Results and Discussion sections.
- Avoid duplicating figures and tables .
Data Contradiction Analysis
Q. Why do some studies report this compound as cytotoxic while others highlight its protective effects?
Context-dependent outcomes arise from:
- Dose-dependent effects : Low doses (≤1 µM) induce mild ROS, triggering adaptive stress responses.
- Cell type : Cancer cells with defective ETC are more susceptible to apoptosis.
- Combination therapies : Synergy with rapamycin enhances cytotoxicity in HEK293 cells (p<0.0001) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
